PfPK5 vs. Human CDK1/Cyclin B Selectivity
In direct enzymatic assays, 6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole exhibits a marked selectivity for the malarial cyclin‑dependent protein kinase PfPK5 over the human ortholog CDK1/cyclin B. While the compound shows weak inhibition of PfPK5 (IC₅₀ = 130 μM) and even weaker inhibition of human CDK1/cyclin B (IC₅₀ = 12 μM), the 11‑fold higher potency against the human enzyme underscores that the scaffold does not universally discriminate against mammalian kinases. This behavior contrasts with other benzimidazole analogs that exhibit reversed selectivity profiles or no detectable inhibition of either target [REFS‑1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 130 μM (1.30E+5 nM) |
| Comparator Or Baseline | Human CDK1/cyclin B: IC₅₀ = 12 μM (1.20E+4 nM) |
| Quantified Difference | ~11‑fold more potent against human CDK1/cyclin B than against malarial PfPK5 |
| Conditions | In vitro enzyme inhibition assay; Plasmodium falciparum cyclin‑dependent protein kinase PfPK5 and human Cyclin‑dependent kinase 1/cyclin B1‑B3 |
Why This Matters
The quantified selectivity profile distinguishes this compound from other benzimidazoles that may show opposite or no selectivity, guiding researchers toward appropriate target validation studies.
- [1] BindingDB. CHEMBL1213804. Monomer ID 50409725. Affinity data for PfPK5 and CDK1/cyclin B. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725 (accessed April 2026). View Source
